2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring and methoxyphenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling reactions: The final coupling of the oxadiazole ring with the methoxyphenyl groups and the acetamide moiety can be performed using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and phenyl groups contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties.
4-Methoxyphenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(4-Methoxyphenyl)acetamide: Commonly used as an intermediate in organic synthesis.
Uniqueness
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of an oxadiazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17-4-8-19(9-5-17)15-27-24(30)16-32-22-13-12-21(14-23(22)31-3)25-28-26(33-29-25)20-10-6-18(2)7-11-20/h4-14H,15-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYODVFGWZGHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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